1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea
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Description
1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C23H24ClN3O4 and its molecular weight is 441.91. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Disposition
A study on the disposition and metabolism of a structurally related compound, SB-649868, which is an orexin 1 and 2 receptor antagonist, highlights the extensive metabolic pathways involving oxidation of the benzofuran ring. This study provides insights into how similar compounds could be metabolized in the human body, emphasizing the elimination through feces and the identification of principal circulating components and metabolites in plasma extracts (Renzulli et al., 2011).
Synthetic Applications
Research into the synthesis of benzofuran derivatives and related urea compounds has been extensive, with studies focusing on novel synthetic methods and the biochemical evaluation of these compounds as inhibitors. For example, flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas have been evaluated for their antiacetylcholinesterase activity, showcasing the potential of these compounds in medicinal chemistry (Vidaluc et al., 1995).
Pharmacological Properties
The pharmacological properties of benzofuran derivatives have been extensively studied, with compounds exhibiting potent inhibitory activities against various enzymes. For instance, certain benzofuran hydroxyamic acids have shown significant in vitro and in vivo 5-lipoxygenase inhibitory activities, indicating potential therapeutic applications (Ohemeng et al., 1994).
Role in Drug Development
Benzofuran derivatives also play a crucial role in the development of new drugs. A study on the role of orexin-1 receptor mechanisms on compulsive food consumption in rats used SB-649868, a compound related to 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea, to explore its effects, thereby contributing to our understanding of compulsive eating disorders (Piccoli et al., 2012).
Properties
IUPAC Name |
1-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-(5-chloro-2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-30-20-7-6-17(24)13-18(20)26-23(29)25-14-15-8-10-27(11-9-15)22(28)21-12-16-4-2-3-5-19(16)31-21/h2-7,12-13,15H,8-11,14H2,1H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBSUTJCUOLDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.